molecular formula C20H19N5 B2835805 4-(Diethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320418-14-2

4-(Diethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No.: B2835805
CAS No.: 320418-14-2
M. Wt: 329.407
InChI Key: SKEPZBWZVMRFSJ-UHFFFAOYSA-N
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Description

4-(Diethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile (CAS 320418-14-2) is an organic compound with the molecular formula C20H19N5 and a molecular weight of 329.4 g/mol. This pyrimidine derivative is supplied as a high-purity material for research and development purposes. Pyrimidines are a class of heterocyclic compounds with significant importance in medicinal chemistry. They are known as privileged scaffolds in drug discovery due to their ability to interact with diverse biological targets. Specifically, pyrimidine-based structures are frequently investigated as core components in potential therapeutic agents. Recent scientific literature highlights that structurally similar 4,6-diaryl pyrimidine derivatives are being explored for their antiproliferative properties and as potential inhibitors of kinase targets, such as EGFR and VEGFR-2, which are relevant in oncology research . The structural features of this compound, including the diethylamino group, phenyl ring, and pyridinyl moiety, make it a versatile intermediate for further chemical exploration and a candidate for inclusion in compound libraries for biological screening. Applications: This compound is suitable for use in pharmaceutical research, method development, and as a building block for the synthesis of more complex molecules. Notice: This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(diethylamino)-6-phenyl-2-pyridin-2-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-3-25(4-2)20-16(14-21)18(15-10-6-5-7-11-15)23-19(24-20)17-12-8-9-13-22-17/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEPZBWZVMRFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the formation of a pyrimidine ring through the condensation of a β-diketone with a guanidine derivative

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side products.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles, such as amines and thiols, are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines with different functional groups.

Scientific Research Applications

4-(Diethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related pyrimidinecarbonitriles and their key differences:

Compound Name Position 4 Position 6 Position 2 Key Properties/Applications Reference
4-(Diethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile (Target) Diethylamino Phenyl 2-Pyridinyl Potential biological activity; structural focus on electron-donating groups.
4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile Chloro 4-Methoxyphenyl 2-Pyridinyl Electron-withdrawing Cl may enhance stability; methoxy group improves solubility .
4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile Isopropylamino Phenyl 4-Pyridinyl Bulkier isopropylamino group reduces crystallinity; 4-pyridinyl alters binding affinity .
4-Amino-6-[4-(dimethylamino)phenyl]-2-phenyl-5-pyrimidinecarbonitrile (4f) Amino 4-(Dimethylamino)phenyl Phenyl Amino and dimethylamino groups enhance hydrogen bonding; antibacterial potential .
4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile 4-Methoxyphenyl Methylamino 2-Pyridinyl Methoxy and methylamino groups optimize lipophilicity for CNS-targeting drugs .

Structural and Electronic Comparisons

  • Position 4 Substitution: The diethylamino group in the target compound is a strong electron donor, increasing electron density on the pyrimidine ring compared to chloro (electron-withdrawing) or amino (moderate donor) substituents . Bulky groups like isopropylamino () may sterically hinder interactions with enzymes or receptors compared to diethylamino .
  • Position 2 Substitution: 2-Pyridinyl (target) vs. 4-pyridinyl (): The position of the pyridinyl nitrogen affects hydrogen bonding and π-π stacking in biological systems .
  • Position 6 Substitution :

    • Phenyl (target) vs. 4-methoxyphenyl (): Methoxy groups enhance solubility but may reduce membrane permeability due to polarity .

Physicochemical Properties

Property Target Compound 4-Chloro Analog () 4-Amino Derivative (4f, )
Melting Point Not reported Not reported 162°C
IR ν(CN) ~2212 cm⁻¹ (predicted) ~2212 cm⁻¹ 2212 cm⁻¹
¹H NMR δ (NH) Diethylamino: δ ~1.2 (t), 3.4 (q) N/A (Cl substituent) NH2: δ ~6.8–8.4
Solubility Likely low (nonpolar substituents) Moderate (methoxy enhances) Moderate (polar amino group)
  • Spectral Data: The carbonitrile group (CN) consistently shows IR absorption near 2212 cm⁻¹ across analogs . Diethylamino protons in the target compound would appear as a triplet (~δ 1.2) and quartet (~δ 3.4) in ¹H NMR, distinct from isopropylamino’s septet .

Biological Activity

4-(Diethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile, with the molecular formula C20H19N5, is a complex organic compound notable for its potential biological activities. This compound, characterized by a pyrimidine ring with diethylamino, phenyl, and pyridine substituents, has garnered attention in medicinal chemistry for its implications in drug development.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For instance, derivatives of pyrimidinecarbonitriles have shown promising results in inhibiting COX-2, a target for anti-inflammatory drugs. Studies have demonstrated that certain pyrimidine derivatives exhibit IC50 values comparable to established COX-2 inhibitors like Celecoxib, indicating their potential therapeutic efficacy .

Comparative Activity

The following table summarizes the biological activities of various compounds related to this compound:

Compound Name Structural Features Notable Activities
4-(Methylamino)-6-methylpyrimidineMethyl group instead of diethylaminoAntimicrobial activity
2-Amino-4-(diethylamino)pyrimidineAmino group at position 2Potential anti-inflammatory effects
6-(Trifluoromethyl)pyrimidine derivativesTrifluoromethyl groupEnhanced lipophilicity and bioactivity

The unique combination of the diethylamino and phenyl groups in this compound may enhance its interaction with biological targets compared to other similar compounds, potentially leading to distinct pharmacological profiles.

Case Studies

  • COX-2 Inhibition : A study evaluated several pyrimidine derivatives for their COX-2 inhibitory activity. Compounds such as 3b , 5b , and 5d demonstrated significant inhibition at low concentrations (IC50 values ranging from 0.16 to 0.20 µM), outperforming traditional drugs like Nimesulide . The selectivity and potency of these compounds suggest they could serve as effective anti-inflammatory agents.
  • Anticancer Activity : Another investigation highlighted the anticancer potential of pyrimidine derivatives against various cancer cell lines (e.g., MCF-7, A549). Compounds showed IC50 values in the nanomolar range, indicating low cytotoxicity towards normal cells while effectively inducing apoptosis in cancer cells . The ability to trigger cell cycle arrest further supports their candidacy for cancer therapy.

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The structural confirmation is often achieved through techniques such as FT-IR and NMR spectroscopy .

  • Molecular Formula : C20H19N5
  • CAS Number : 320418-14-2
  • Molecular Weight : Approximately 345.40 g/mol

Q & A

What are the optimal synthetic routes for preparing 4-(Diethylamino)-6-phenyl-2-(2-pyridinyl)-5-pyrimidinecarbonitrile, and how can reaction conditions be optimized for high yield?

Methodological Answer:
The compound can be synthesized via multi-component reactions under thermal aqueous conditions. For example, describes a protocol where substituted pyrimidinecarbonitriles are synthesized using reflux conditions (e.g., 80–100°C) with amines or thiourea derivatives. Key parameters include:

  • Solvent system : Aqueous ethanol or DMF (dimethylformamide) for solubility of polar intermediates.
  • Reaction time : 12–24 hours under reflux to ensure complete cyclization.
  • Substituent compatibility : Electron-withdrawing groups (e.g., halides) on aryl rings improve yield due to enhanced electrophilicity at the pyrimidine core .
  • Workup : Acidification with dilute HCl precipitates the product, followed by crystallization from ethanol/water mixtures.

For functionalization at the 4-amino position (e.g., diethylamino), suggests refluxing with diethylamine in DMSO:water (5:5) to achieve nucleophilic substitution. Yield optimization requires excess amine (2–3 equivalents) and monitoring via TLC to prevent over-reaction .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for pyrimidinecarbonitrile derivatives?

Methodological Answer:
Contradictions often arise from tautomerism, solvent effects, or impurities. To resolve discrepancies:

  • NMR Analysis : Compare δH and δC values with structurally analogous compounds. For example, in , the C5 carbon in 4-amino derivatives resonates at ~70–85 ppm (DMSO-d6), while the cyano group (CN) appears at ~115–118 ppm . Proton signals for NH2 groups are broad (δH 6.8–7.8 ppm) and may split under DMSO’s hygroscopic effects.
  • IR Validation : Confirm CN stretch at ~2212 cm⁻¹ and C=N absorption at ~1617–1641 cm⁻¹. Discrepancies in NH2 stretches (3300–3500 cm⁻¹) may indicate incomplete deprotection or hydration .
  • Cross-Verification : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., M+ at m/z 302 in ) and elemental analysis for C, H, N content (±0.3% tolerance) .

What advanced strategies are recommended for modifying the diethylamino group to enhance biological activity?

Methodological Answer:
The diethylamino group can be modified via:

  • Alkylation/Dealkylation : Replace diethylamino with bulkier amines (e.g., cyclohexylamine) using ’s protocol. This alters steric hindrance and hydrogen-bonding capacity, impacting target binding .
  • Metal-Catalyzed Cross-Coupling : Introduce aryl/heteroaryl groups via Buchwald-Hartwig amination (Pd catalysts) to enhance π-π stacking interactions with biological targets .
  • Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict substituent effects on electronic properties (e.g., HOMO-LUMO gaps) and guide synthesis. highlights ICReDD’s approach for reaction path optimization .

How can researchers design experiments to probe the reactivity of the pyrimidinecarbonitrile core under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions : Reflux in HCl (1–2 M) to test hydrolysis of the cyano group to carboxylic acid. Monitor via IR loss of CN stretch (~2212 cm⁻¹) and emergence of COOH (~1700 cm⁻¹). shows similar transformations in phosphoryl chloride-mediated reactions .
  • Basic Conditions : Treat with NaOH (0.1–1 M) to assess ring-opening. Pyrimidinecarbonitriles are typically stable in mild bases but may degrade in strong bases (pH >12) via nucleophilic attack at C2 or C4 positions.
  • Kinetic Studies : Use HPLC to track degradation products and calculate rate constants. For example, ’s compound (2-amino-4-chloro-6-oxo-dihydropyrimidine-5-carbonitrile) undergoes hydrolysis at C4 under basic conditions .

What computational tools are effective for predicting the binding affinity of this compound to kinase targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger’s Glide to model interactions with ATP-binding pockets (e.g., EGFR kinase). The pyridinyl and phenyl groups likely engage in hydrophobic interactions, while the diethylamino group may form hydrogen bonds .
  • MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-target complexes. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA calculations).
  • SAR Analysis : Cross-reference with ’s analogs (e.g., piperidinyl derivatives) to identify critical substituents for activity .

How should researchers address low solubility of this compound in biological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO:water (≤5% DMSO) or cyclodextrin inclusion complexes to enhance aqueous solubility. ’s protocol employs DMSO:water (5:5) for reactions, which can be adapted for assays .
  • Prodrug Design : Convert the cyano group to a phosphate ester (hydrolyzable in vivo). demonstrates similar strategies for pyrido[4,3-D]pyrimidines .
  • Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (10–200 nm) for sustained release. Characterize via dynamic light scattering (DLS) and dialysis-based release studies.

What are the best practices for characterizing crystallographic properties of pyrimidinecarbonitrile derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water, 1:1). ’s protocol for 2-[(2-methoxyethyl)sulfanyl]pyrimidinecarbonitrile achieved 43% yield with planar pyrimidine cores (bond angles ~120°) .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity.
  • Hirshfeld Analysis : Use CrystalExplorer to quantify intermolecular interactions (e.g., N–H⋯O hydrogen bonds in ’s dimeric structures) .

How can isotopic labeling (e.g., ¹⁵N) aid in mechanistic studies of this compound’s reactions?

Methodological Answer:

  • Synthesis of ¹⁵N-Labeled Derivatives : Use ¹⁵N-enriched ammonium acetate ( ) or amines to track nitrogen migration during cyclization .
  • NMR Tracking : ¹⁵N-¹H HSQC experiments (e.g., 500 MHz) resolve tautomeric forms by correlating NH protons with ¹⁵N chemical shifts (~100–200 ppm).
  • Mechanistic Insights : Isotope effects (kH/kD) in kinetic studies reveal rate-determining steps, such as nucleophilic addition at C5 (cyano group).

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